molecular formula C29H21ClFN5O3S B12054329 4-Chloro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide CAS No. 477733-36-1

4-Chloro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

Cat. No.: B12054329
CAS No.: 477733-36-1
M. Wt: 574.0 g/mol
InChI Key: QVPWATJVHWBSMA-KCSSXMTESA-N
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Description

4-Chloro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a complex organic compound with a unique structure that incorporates multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenyl and phenyl groups. The final steps involve the formation of the hydrazinecarbonyl linkage and the sulfonamide group. Common reagents used in these reactions include hydrazine, chlorosulfonic acid, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Chloro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
  • N-fluoro-N-(phenylsulfonyl)benzenesulfonamide
  • 4-Fluoro-N-(4-(4-fluorobenzyl)sulfanyl)phenyl)benzenesulfonamide

Uniqueness

4-Chloro-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

477733-36-1

Molecular Formula

C29H21ClFN5O3S

Molecular Weight

574.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C29H21ClFN5O3S/c30-22-12-16-25(17-13-22)40(38,39)35-27-9-5-4-8-26(27)29(37)33-32-18-21-19-36(24-6-2-1-3-7-24)34-28(21)20-10-14-23(31)15-11-20/h1-19,35H,(H,33,37)/b32-18+

InChI Key

QVPWATJVHWBSMA-KCSSXMTESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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